

TAS2940: A Technical Guide to a Novel Pan-ERBB Inhibitor

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Compound of Interest

Compound Name: TAS2940

Cat. No.: B15615419

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Abstract

TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor with significant potential in the treatment of cancers harboring human epidermal growth factor receptor type 2 (HER2) and epidermal growth factor receptor (EGFR) aberrations.[1][2] Developed through a combination of compound-library screening and structure-based design, **TAS2940** covalently binds to its target kinases, leading to sustained inhibition of downstream signaling pathways that are critical for tumor cell proliferation and survival.[1] Notably, this compound has demonstrated the ability to penetrate the blood-brain barrier, suggesting its utility in treating primary brain tumors and metastases.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **TAS2940**.

Chemical Structure and Properties

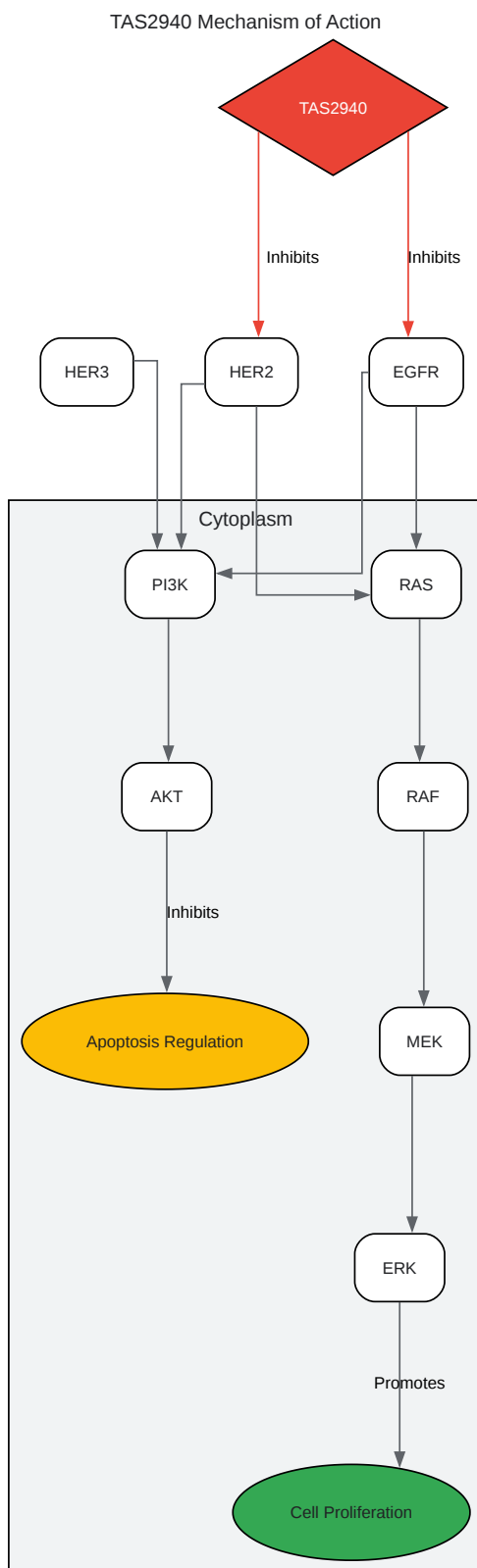
TAS2940 is a small molecule inhibitor belonging to the class of acrylamide derivatives.[1] Its chemical structure is designed for high affinity and selective covalent modification of the target kinases.

Table 1: Chemical and Physical Properties of **TAS2940**

Property	Value	Reference
IUPAC Name	7-((3R,5S)-1-acryloyl-5-methylpyrrolidin-3-yl)-4-amino-6-(cyclopropylethynyl)-N-((R)-1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide	[3]
Molecular Formula	C28H30N6O2	[3]
Molecular Weight	482.59 g/mol	[3]
CAS Number	2451398-65-3	[3]
Appearance	Solid	[3]
Solubility	10 mM in DMSO	[3]

Mechanism of Action and Signaling Pathway

TAS2940 is an irreversible inhibitor that functions by forming a covalent bond with a cysteine residue (Cys805 in HER2) within the ATP-binding pocket of the ERBB family of receptor tyrosine kinases.[1] This covalent modification leads to the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[4][5] The inhibition of these pathways ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells with ERBB aberrations.[5]



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Caption: **TAS2940** inhibits EGFR and HER2, blocking downstream PI3K/AKT and MAPK/ERK pathways.

In Vitro Efficacy

TAS2940 has demonstrated potent inhibitory activity against wild-type and various mutant forms of HER2 and EGFR in enzymatic and cell-based assays.

Table 2: In Vitro Inhibitory Activity of **TAS2940**

Target	IC50 (nM)	Reference
HER2 (wild-type)	5.6	[3][4][5]
HER2 V777L	2.1	[3][4][5]
HER2 A775_G776insYVMA	1.0	[3][4][5]
MCF10A_HER2	2.27	[5]
MCF10A_HER2/S310F	1.98	[5]
MCF10A_HER2/L755S	3.74	[5]
MCF10A_HER2/V777L	1.54	[5]
MCF10A_HER2/V842I	3.28	[5]
MCF10A_HER2/insYVMA	1.91	[5]
MCF10A_EGFR	9.38	[5]
MCF10A_EGFR (EGF+)	0.804	[5]
MCF10A_EGFR/V769_D770in sASV	5.64	[5]
MCF10A_EGFR/D770_N771in sSVD	2.98	[5]

Experimental Protocols

In Vitro Kinase Assay

A generalized protocol for assessing the inhibitory activity of **TAS2940** against ERBB kinases.



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Caption: Workflow for determining the in vitro kinase inhibitory activity of **TAS2940**.

Methodology:

- Preparation: Recombinant ERBB kinases are diluted in a kinase assay buffer. A serial dilution of **TAS2940** is prepared in DMSO and then further diluted in the assay buffer.
- Reaction: The kinase and **TAS2940** are pre-incubated together in a microplate well. The kinase reaction is initiated by the addition of ATP.
- Detection: The reaction is stopped, and the remaining ATP is quantified using a detection reagent such as the ADP-Glo™ Kinase Assay. The luminescence signal is inversely proportional to the kinase activity.
- Analysis: The data is plotted as the percentage of kinase inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of **TAS2940** on the phosphorylation of HER2, HER3, and their downstream signaling proteins AKT and ERK.[5]

Methodology:

- Cell Treatment: Cancer cells with ERBB aberrations are treated with varying concentrations of **TAS2940** for a specified duration (e.g., 3-48 hours).[5]
- Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total HER2, HER3, AKT, and ERK.
- Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an ECL detection reagent.

- Analysis: Band intensities are quantified using densitometry software to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Models

To evaluate the in vivo antitumor efficacy of **TAS2940**, xenograft mouse models are utilized.[3]

Methodology:

- Cell Implantation: Human cancer cells with known HER2 or EGFR aberrations are subcutaneously or intracranially implanted into immunodeficient mice.[3]
- Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. **TAS2940** is administered orally once daily.[5]
- Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement. In intracranial models, survival is a key endpoint.[3]

Conclusion

TAS2940 is a promising, potent, and selective pan-ERBB inhibitor with a favorable preclinical profile. Its ability to irreversibly inhibit key oncogenic drivers and penetrate the central nervous system makes it a strong candidate for further clinical development in the treatment of a range of solid tumors, including those with brain involvement. The data and protocols presented in this guide provide a solid foundation for researchers and clinicians interested in the continued investigation of this novel therapeutic agent.

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